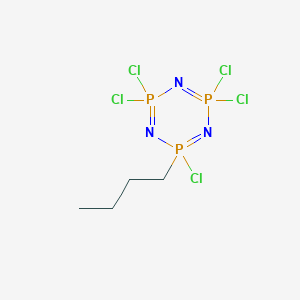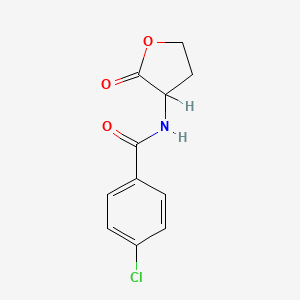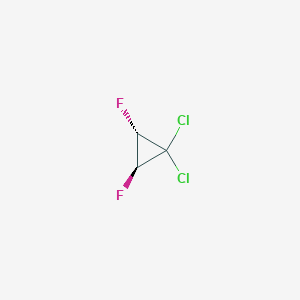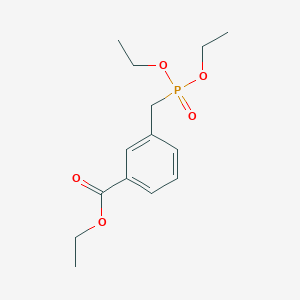![molecular formula C14H12N4O4 B14449673 N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide CAS No. 73171-51-4](/img/structure/B14449673.png)
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide typically involves the nucleophilic addition reaction of N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide with substituted isothiocyanates under reflux conditions . The reaction is carried out in a suitable solvent, such as methanol, and requires careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazinecarbonyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazinecarbonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzamide oxides.
Reduction: Conversion to N-[4-(Hydrazinecarbonyl)phenyl]-4-aminobenzamide.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Studied for its role as an enzyme inhibitor and its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The compound’s ability to interact with molecular targets is influenced by its unique chemical structure, which allows it to form specific interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-(Hydrazinecarbonyl)phenyl)acetamide: Similar structure but lacks the nitro group, which may result in different biological activities.
N-(4-(Hydrazinecarbonyl)phenyl)-4-substitutedbenzamides: Variations in the substituents on the benzamide ring can lead to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
73171-51-4 |
|---|---|
Formule moléculaire |
C14H12N4O4 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
N-[4-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H12N4O4/c15-17-14(20)10-1-5-11(6-2-10)16-13(19)9-3-7-12(8-4-9)18(21)22/h1-8H,15H2,(H,16,19)(H,17,20) |
Clé InChI |
QFICIZFWZOGGTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)






